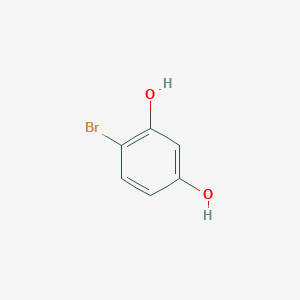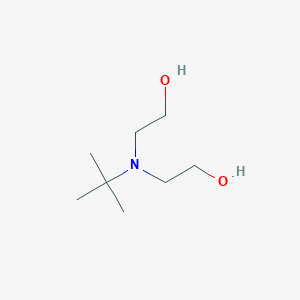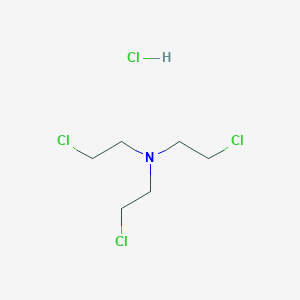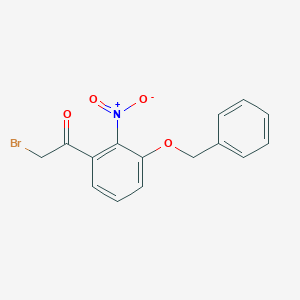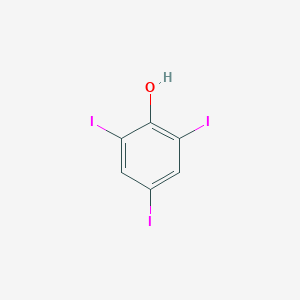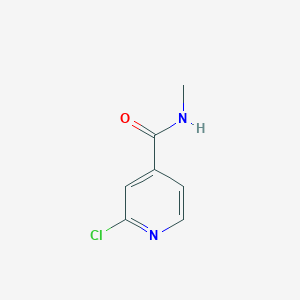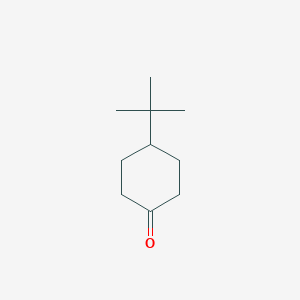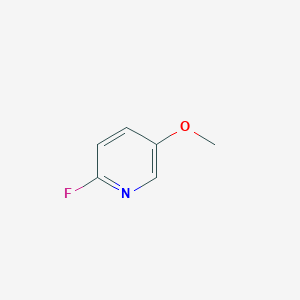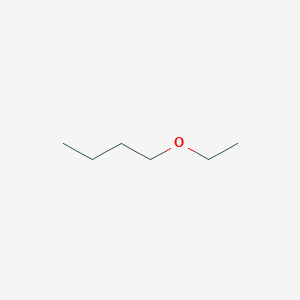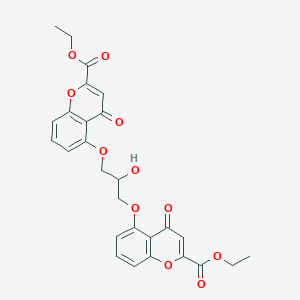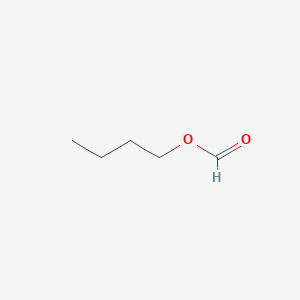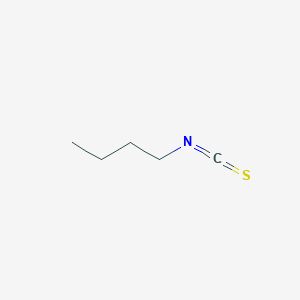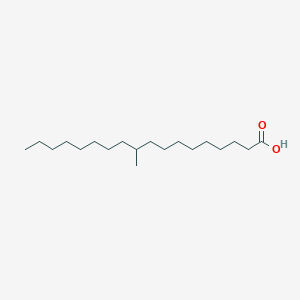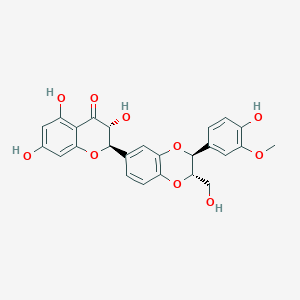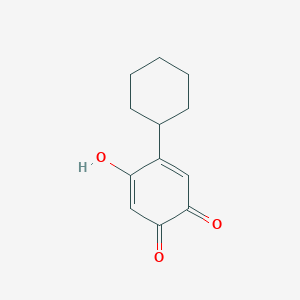
2-Cyclohexyl-5-hydroxybenzo-1,4-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-5-hydroxybenzo-1,4-quinone (CHQ) is a synthetic quinone compound that has been widely used in scientific research. It has been found to have several biochemical and physiological effects, which makes it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone involves its ability to undergo redox reactions with biological molecules. 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone can act as an electron acceptor, which results in the oxidation of the biological molecule, or as an electron donor, which results in the reduction of the biological molecule. This redox reaction can lead to changes in the structure and function of the biological molecule, which can be studied using various techniques, including spectroscopy and chromatography.
Effets Biochimiques Et Physiologiques
2-Cyclohexyl-5-hydroxybenzo-1,4-quinone has been found to have several biochemical and physiological effects, including the inhibition of various enzymes, such as tyrosinase, xanthine oxidase, and acetylcholinesterase. It has also been found to have antioxidant and anti-inflammatory properties. 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone has been shown to reduce the levels of reactive oxygen species (ROS) and pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone in lab experiments is its ability to undergo redox reactions with biological molecules, which makes it a valuable tool for studying various biological processes. However, 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone has some limitations, including its stability and solubility in aqueous solutions. It also has a short half-life, which can limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for the use of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone in scientific research. One of the areas of interest is the study of its potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another area of interest is the development of new synthesis methods for 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone, which can improve its yield and purity. Additionally, the study of the interaction of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone with biological molecules using advanced techniques, such as molecular docking and simulation, can provide valuable insights into its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone involves the reaction of cyclohexanone with hydroquinone in the presence of a catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, which results in the formation of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone. The yield of 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone can be improved by using a more efficient catalyst and optimizing the reaction conditions.
Applications De Recherche Scientifique
2-Cyclohexyl-5-hydroxybenzo-1,4-quinone has been used in various scientific research studies due to its ability to act as an electron acceptor and donor. It has been found to be effective in studying the redox reactions of various biological molecules, including proteins, enzymes, and DNA. 2-Cyclohexyl-5-hydroxybenzo-1,4-quinone has also been used in the study of oxidative stress, which is involved in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propriétés
Numéro CAS |
129046-56-6 |
|---|---|
Nom du produit |
2-Cyclohexyl-5-hydroxybenzo-1,4-quinone |
Formule moléculaire |
C12H14O3 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
4-cyclohexyl-5-hydroxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C12H14O3/c13-10-7-12(15)11(14)6-9(10)8-4-2-1-3-5-8/h6-8,13H,1-5H2 |
Clé InChI |
VRXXCSMMWANWJQ-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2=CC(=O)C(=O)C=C2O |
SMILES canonique |
C1CCC(CC1)C2=CC(=O)C(=O)C=C2O |
Synonymes |
2,5-Cyclohexadiene-1,4-dione, 2-cyclohexyl-5-hydroxy- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



